

5-Methoxyquinoline chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxyquinoline

Cat. No.: B023529

[Get Quote](#)

An In-depth Technical Guide to **5-Methoxyquinoline**: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist Introduction

5-Methoxyquinoline is a heterocyclic aromatic compound that has emerged as a pivotal structural motif and versatile intermediate in both medicinal chemistry and materials science. As a derivative of quinoline—a core component of numerous natural products and synthetic pharmaceuticals—**5-Methoxyquinoline** provides a chemically tractable scaffold for the development of novel therapeutic agents and functional materials. Its strategic methoxy group at the 5-position not only influences its electronic properties and biological activity but also offers a site for selective chemical modification.

This guide provides a comprehensive overview of the essential chemical properties, spectroscopic profile, a validated synthesis protocol, and key applications of **5-Methoxyquinoline**, tailored for researchers, chemists, and professionals in drug development.

Chemical Structure and Identification

The foundational structure of **5-Methoxyquinoline** consists of a quinoline ring system with a methoxy group (-OCH₃) substituted at the C5 position.^[1] This substitution imparts distinct electronic and steric characteristics compared to the parent quinoline molecule.

Systematic Identifiers:

- IUPAC Name: **5-methoxyquinoline**[\[2\]](#)
- CAS Number: 6931-19-7[\[3\]](#)
- Molecular Formula: C₁₀H₉NO[\[3\]](#)
- SMILES: COC1=CC=CC2=C1C=CC=N2[\[2\]](#)
- InChI Key: ZFVRPAOFSPXEIM-UHFFFAOYSA-N[\[2\]](#)

Caption: Chemical structure of **5-Methoxyquinoline**.

Physicochemical Properties

5-Methoxyquinoline is typically encountered as a crystalline solid or oil.[\[4\]](#) Its properties are summarized in the table below, derived from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight	159.18 g/mol	[3]
Appearance	Pale yellow to brownish solid or brown oil	[1] [4]
Melting Point	62-66 °C	
Solubility	Limited solubility in water; soluble in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane.	[1]
Storage	Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.	[4]

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **5-Methoxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide a definitive fingerprint of the molecule's structure. The chemical shifts are highly informative for confirming the substitution pattern on the quinoline ring.

- ^1H NMR (400 MHz, CDCl_3) δ (ppm): 8.95 (dd, $J = 4.2, 2.0$ Hz, 1H), 8.62 (dd, $J = 8.4, 1.2$ Hz, 1H), 7.74 (d, $J = 8.0$ Hz, 1H), 7.65 (t, $J = 8.4$ Hz, 1H), 7.42 (dd, $J = 8.4, 4.4$ Hz, 1H), 6.90 (d, $J = 8.0$ Hz, 1H), 4.05 (s, 3H).[5]
- ^{13}C NMR (100 MHz, CDCl_3) δ (ppm): 155.17, 150.66, 148.70, 130.81, 129.37, 121.58, 120.85, 120.19, 104.22, 55.76.[5]

The singlet at 4.05 ppm in the ^1H NMR spectrum is characteristic of the methoxy group's protons, while the corresponding carbon signal appears at 55.76 ppm in the ^{13}C NMR spectrum.

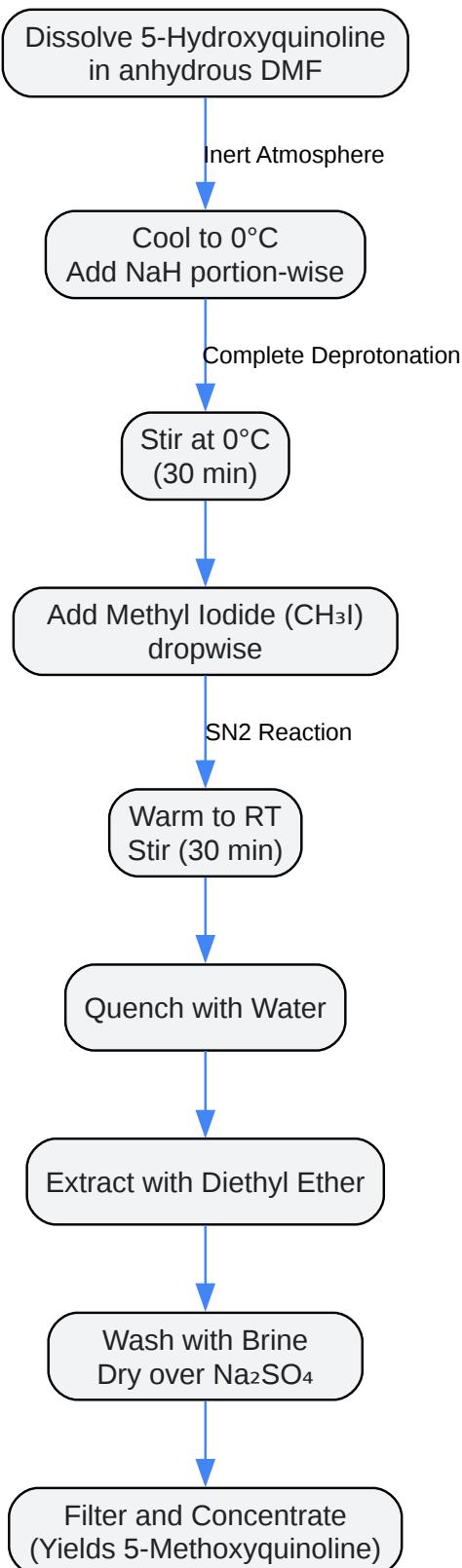
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M^+) is observed at m/z 159. The fragmentation pattern is dominated by the loss of a methyl radical ($\text{M}-15$) to form an ion at m/e 144, and a subsequent loss of carbon monoxide ($\text{M}-15-28$) to produce a fragment at m/e 116.[6]

Infrared (IR) Spectroscopy

While specific IR spectra for **5-Methoxyquinoline** are not extensively published, the expected characteristic absorptions can be inferred. Key peaks would include C-H stretching from the aromatic rings ($\sim 3100\text{-}3000\text{ cm}^{-1}$), C=C and C=N stretching within the aromatic system ($\sim 1600\text{-}1450\text{ cm}^{-1}$), and strong C-O stretching from the methoxy group ($\sim 1250\text{ cm}^{-1}$ and $\sim 1030\text{ cm}^{-1}$).[7][8]

Synthesis Protocol: O-Methylation of 5-Hydroxyquinoline


A reliable and high-yielding method for the synthesis of **5-Methoxyquinoline** is the Williamson ether synthesis, starting from commercially available 5-hydroxyquinoline.[5]

Reaction: 5-Hydroxyquinoline + $\text{CH}_3\text{I} \rightarrow$ **5-Methoxyquinoline**

Experimental Protocol

- Preparation: Dissolve 5-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon).[\[5\]](#)
 - Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the $\text{S}_{\text{N}}2$ reaction mechanism. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
- Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.[\[5\]](#)
 - Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of 5-hydroxyquinoline to form a nucleophilic sodium quinolinoxide intermediate. The reaction is exothermic, necessitating cooling to control the reaction rate and prevent side reactions.
- Stirring: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.[\[5\]](#)
- Methylation: Add methyl iodide (CH_3I , 1.2 eq) dropwise to the suspension.[\[5\]](#)
 - Rationale: Methyl iodide is the electrophile. The quinolinoxide anion attacks the methyl group in a classic $\text{S}_{\text{N}}2$ reaction, displacing the iodide leaving group and forming the ether linkage.
- Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes to drive the reaction to completion.[\[5\]](#)
- Quenching: Carefully quench the reaction by pouring the mixture into a beaker of water.[\[5\]](#)
 - Rationale: Quenching with water destroys any unreacted NaH and precipitates the organic product, which has low solubility in water.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3x volumes).[\[5\]](#)

- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).^[5]
 - **Rationale:** Washing removes residual DMF and inorganic salts. Anhydrous Na_2SO_4 removes trace amounts of water from the organic solution.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The resulting brown oil can be further purified if necessary, typically achieving a high yield (~92%).^[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Methoxyquinoline**.

Key Applications in Research and Development

5-Methoxyquinoline's structure makes it a valuable building block in several scientific domains.

Medicinal Chemistry and Drug Development

- Anticancer Agent Development: **5-Methoxyquinoline** is a key scaffold for a new class of inhibitors targeting the Enhancer of Zeste Homologue 2 (EZH2).^{[9][10]} EZH2 is a histone methyltransferase that is often overexpressed in various cancers, including lymphomas and breast cancer. Its inhibition can reactivate tumor suppressor genes. Structure-activity relationship (SAR) studies have led to the discovery of potent derivatives, such as compound 5k, which demonstrates an IC₅₀ value of 1.2 μM against EZH2 and shows anti-viability activity in tumor cell lines.^{[9][10]} The quinoline core is crucial for the compound's interaction with the enzyme's active site.
- Antiparasitic Agents: The compound serves as an important intermediate in the synthesis of agents targeting protozoal infections. The methoxy group at the 5-position allows for selective modification to construct more complex and potent bioactive molecules.
- Antimicrobial and Antitumor Properties: The **5-methoxyquinoline** scaffold itself has been investigated for potential antimicrobial and antitumor activities.^[1] Its mechanism is suggested to involve a proton-transfer process that generates a reactive intermediate capable of interacting with DNA and other cellular macromolecules, thereby inhibiting bacterial protein synthesis or cancer cell growth.

Materials Science

- Electroactive Polymers: **5-Methoxyquinoline** contributes to the development of electroactive polymers through controlled polymerization processes. The nitrogen atom and the aromatic system can participate in creating conjugated polymer backbones with interesting electronic and optical properties.
- Metal Ion Chelators: The quinoline nitrogen provides a coordination site for metal ions, making its derivatives useful in the design of chelators for applications in analytical chemistry.

Safety and Handling

5-Methoxyquinoline is an irritant and requires careful handling to avoid exposure.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)
- Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents. Keep containers tightly sealed.
- First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

5-Methoxyquinoline is a compound of significant scientific interest, bridging the fields of synthetic chemistry, drug discovery, and materials science. Its well-defined chemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and valuable tool for researchers. Its demonstrated utility as a precursor for potent EZH2 inhibitors highlights its continuing importance in the development of next-generation cancer therapeutics. As research progresses, the applications for this versatile quinoline derivative are poised to expand further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6931-19-7: 5-Methoxyquinoline | CymitQuimica [cymitquimica.com]
- 2. 5-Methoxyquinoline | C10H9NO | CID 594377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 5-METHOXYQUINOLINE | 6931-19-7 [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methoxyquinoline chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023529#5-methoxyquinoline-chemical-properties-and-structure\]](https://www.benchchem.com/product/b023529#5-methoxyquinoline-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

